(E)-Intedanib -

(E)-Intedanib

Catalog Number: EVT-1502109
CAS Number:
Molecular Formula: C₃₁H₃₃N₅O₄
Molecular Weight: 539.62
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

(E)-Intedanib is classified under the category of anti-cancer agents and is recognized for its ability to inhibit multiple pathways involved in tumor growth and angiogenesis. The compound is derived from a series of synthetic modifications aimed at enhancing its efficacy and selectivity for specific targets within the receptor tyrosine kinase family.

Synthesis Analysis

Methods

The synthesis of (E)-Intedanib involves several key steps, typically starting from readily available aromatic compounds. The general synthetic route can be summarized as follows:

  1. Formation of the Core Structure: The initial step often involves the formation of a substituted aniline or phenyl compound through nucleophilic aromatic substitution.
  2. Formation of the Amide Bond: This is achieved by reacting the core structure with an appropriate acid chloride or anhydride to form an amide linkage.
  3. Introduction of the Ethylene Linkage: The (E)-configuration is established through selective reactions that favor the formation of trans double bonds, often using specific catalysts or reagents that promote geometric selectivity.

Technical Details

The synthesis typically employs techniques such as chromatography for purification and nuclear magnetic resonance spectroscopy for structural confirmation. The yield and purity of (E)-Intedanib are critical parameters that are closely monitored throughout the synthesis process.

Molecular Structure Analysis

Structure

The molecular formula for (E)-Intedanib is C21H23N5O2S, with a molecular weight of approximately 397.51 g/mol. The compound features a complex structure characterized by multiple functional groups, including amines, amides, and sulfonamide moieties.

Data

  • IUPAC Name: 1-(3-(4-(4-(methylthio)phenyl)thiazol-2-yl)ureido)-4-methylphenyl)ethanone
  • Structural Representation:

    Structure of (E)-Intedanib (Note: Replace with actual structure image)
Chemical Reactions Analysis

Reactions

(E)-Intedanib undergoes various chemical reactions that are crucial for its activity as a therapeutic agent:

  1. Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, which may affect its biological activity.
  2. Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones, potentially altering its pharmacological properties.
  3. Conjugation Reactions: The compound can participate in conjugation reactions with other biomolecules, which may enhance its therapeutic efficacy or alter its metabolic profile.

Technical Details

Reactions are typically monitored using high-performance liquid chromatography to assess conversion rates and product formation.

Mechanism of Action

Process

(E)-Intedanib functions primarily as an inhibitor of vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and fibroblast growth factor receptors (FGFRs). By inhibiting these pathways, (E)-Intedanib disrupts angiogenesis—the formation of new blood vessels—which is essential for tumor growth and metastasis.

Data

  • Target Receptors: VEGFR-1, VEGFR-2, PDGFR-β, FGFR-1
  • Biological Effects: Inhibition of tumor vascularization, reduction in tumor cell proliferation, induction of apoptosis in cancer cells.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid crystalline form.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels.
  • Melting Point: Approximately 160–165 °C.

Relevant Data or Analyses

Characterization techniques such as differential scanning calorimetry and thermogravimetric analysis are employed to assess thermal stability and decomposition patterns.

Applications

Scientific Uses

(E)-Intedanib has been extensively studied for its applications in oncology, particularly in clinical trials targeting lung cancer, colorectal cancer, and idiopathic pulmonary fibrosis. Its multi-targeted approach offers a promising avenue for developing combination therapies that enhance treatment efficacy while minimizing side effects.

Introduction to Nintedanib: Molecular Foundations and Therapeutic Significance

Historical Development of Tyrosine Kinase Inhibitors in Pulmonary Fibrosis

The therapeutic targeting of tyrosine kinases in pulmonary fibrosis emerged from the recognition that aberrant kinase signaling drives fibroblast proliferation and fibrogenesis. Early research identified platelet-derived growth factor (PDGF), fibroblast growth factor (FGF), and vascular endothelial growth factor (VEGF) pathways as central mediators in idiopathic pulmonary fibrosis (IPF) pathogenesis. These receptors, upon ligand binding, activate downstream profibrotic signaling cascades that promote collagen deposition and tissue remodeling [1]. The paradigm shift from anti-inflammatory to antifibrotic therapies accelerated tyrosine kinase inhibitor (TKI) development, with in vitro and animal models confirming that multi-kinase inhibition could attenuate fibrotic processes by blocking fibroblast migration and differentiation [1] [3].

Nintedanib’s development was catalyzed by the failure of conventional immunosuppressive regimens. The PANTHER-IPF trial (2012) demonstrated increased mortality with prednisone/azathioprine/N-acetylcysteine triple therapy, creating an urgent need for targeted antifibrotics [3]. Nintedanib distinguished itself in preclinical studies by demonstrating potent inhibition across PDGFR-α/β, FGFR 1-3, and VEGFR 1-3 – key receptors implicated in IPF pathophysiology [6]. Two landmark phase III trials (INPULSIS-1 and INPULSIS-2) showed nintedanib reduced forced vital capacity (FVC) decline by 50% annually compared to placebo, leading to its 2014 FDA approval as the first triple-kinase inhibitor for IPF [1] [2]. This established kinase inhibition as a viable therapeutic strategy for progressive fibrosing lung diseases.

Table 1: Key Milestones in TKI Development for Pulmonary Fibrosis

YearMilestoneSignificance
2005IFIGENIA trial: NAC with prednisone/azathioprine shows reduced FVC declineSuggested antioxidant/immunosuppressive combo benefit [3]
2012PANTHER-IPF trial: Triple therapy increases mortalityDiscredited immunosuppression for IPF [3]
2014INPULSIS trials: Nintedanib slows FVC decline by 50% vs. placeboValidated multi-kinase inhibition for IPF [1] [2]
2020SENSCIS trial: Nintedanib reduces FVC decline in systemic sclerosis-ILDExpanded indications to autoimmune-related fibrosis [2]

Structural Characterization of Nintedanib: Indolinone Derivative Chemistry

Nintedanib (chemical name: methyl (3Z)-3-(4-{methyl[2-(4-methylpiperazin-1-yl)acetyl]amino}phenyl)aminomethylidene]-2-oxo-2,3-dihydro-1H-indole-6-carboxylate) is a synthetically derived indolinone with a molecular weight of 539.6 g/mol and empirical formula C₃₁H₃₃N₅O₄ [4] [6]. Its core structure features a Z-configuration oxindole scaffold essential for high-affinity kinase binding. The indolinone moiety enables competitive binding to the ATP pocket of tyrosine kinases through hydrogen bonding with the hinge region residues. Critical structural elements include:

  • Methyl ester group: Positioned at C-6 of the indolinone core, this moiety enhances membrane permeability but undergoes esterase-mediated hydrolysis in vivo to form the active metabolite BIBF 1202 (carboxylic acid derivative) [8].
  • Tertiary amine side chain: A 4-methylpiperazinyl group linked via acetyl spacer to the anilinoquinoline moiety. This basic nitrogen contributes to water solubility under acidic conditions and influences pharmacokinetic properties [6].
  • Z-configuration double bond: The (Z)-methylidene bridge between the indolinone and phenyl rings creates optimal spatial orientation for simultaneous interaction with hydrophobic pockets in multiple kinases [8].

Table 2: Functional Groups and Their Roles in Nintedanib’s Structure

Structural ElementRole in Target EngagementRole in Physicochemical Properties
Indolinone coreForms H-bonds with kinase hinge region via C=O and NH groupsLow aqueous solubility; enhances membrane permeability
Methyl ester (C-6)Metabolized to active acid (BIBF 1202)Susceptible to esterase hydrolysis [8]
4-methylpiperazinyl groupInteracts with kinase hydrophobic pocketsIncreases basicity; enhances salt formation
(Z)-configuration double bondPositions aryl groups for optimal kinase bindingReduces molecular planarity, improving solubility

Crystallographic studies confirm that nintedanib adopts a U-shaped conformation when bound to VEGFR-2, with the indolinone core engaging the gatekeeper residue Val848 and the piperazine moiety extending toward the solvent front. This topology enables simultaneous interaction with adjacent hydrophobic regions while avoiding steric clashes with bulkier residues like those in EGFR (explaining its EGFR-sparing profile) [6]. Stress degradation studies reveal that nintedanib undergoes hydrolytic cleavage under acidic conditions to form a primary aromatic amine derivative (DP-8), which exhibits structural alerts for mutagenicity [8].

Pharmacological Classification and Regulatory Approvals

Nintedanib is pharmacologically classified as a multi-targeted receptor tyrosine kinase inhibitor (TKI) with specificity for pro-fibrotic and angiogenic pathways. It competitively inhibits ATP-binding sites of:

  • Fibroblast growth factor receptors (FGFR1-3): IC₅₀ = 37-108 nM
  • Platelet-derived growth factor receptors (PDGFR-α/β): IC₅₀ = 59-65 nM
  • Vascular endothelial growth factor receptors (VEGFR1-3): IC₅₀ = 13-34 nM [6]Additionally, it inhibits non-receptor kinases (e.g., Src family; IC₅₀ = 156 nM for Src) implicated in fibrosis propagation [1]. This broad kinase profile disrupts cross-talk between endothelial cells, pericytes, and fibroblasts – a key mechanism in extracellular matrix deposition [1] [6].

Regulatory approvals reflect its expanding therapeutic applications:

  • 2014: FDA and EMA approvals for idiopathic pulmonary fibrosis (IPF) based on INPULSIS trials showing 50% reduction in FVC decline [2] [7].
  • 2019: FDA approval for systemic sclerosis-associated interstitial lung disease (SSc-ILD) following the SENSCIS trial, which demonstrated a 44% reduction in FVC decline versus placebo [2].
  • 2020: FDA extension to chronic fibrosing interstitial lung diseases (ILDs) with a progressive phenotype based on the INBUILD trial, which included fibrotic hypersensitivity pneumonitis and unclassifiable ILDs [6] [7].

Table 3: Regulatory Milestones for Nintedanib

YearApproval AuthorityIndicationBasis
2014FDA, EMAIdiopathic pulmonary fibrosis (IPF)INPULSIS trials: FVC decline -52.4 mL/yr vs. placebo [2]
2019FDASystemic sclerosis-associated ILD (SSc-ILD)SENSCIS trial: FVC decline -41.0 mL/yr vs. -66.2 mL/yr [2]
2020FDAProgressive fibrosing ILDs (PF-ILDs)INBUILD trial: FVC decline -52.9 mL/yr vs. -93.3 mL/yr [7]

The pharmacological distinction between nintedanib and pirfenidone (the only other approved IPF-specific agent) lies in their mechanisms: pirfenidone primarily targets TGF-β signaling and collagen synthesis, while nintedanib interrupts mitogenic signaling upstream of fibroblast activation. This mechanistic complementarity has spurred ongoing studies exploring combination therapy [3] [7].

Properties

Product Name

(E)-Intedanib

Molecular Formula

C₃₁H₃₃N₅O₄

Molecular Weight

539.62

Synonyms

(E)-Methyl 3-(((4-(N-Methyl-2-(4-methylpiperazin-1-yl)acetamido)phenyl)amino)(phenyl)methylene)-2-oxoindoline-6-carboxylate; (E)-Ofev; (E)-Vargatef; (E)-Nintedanib

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.